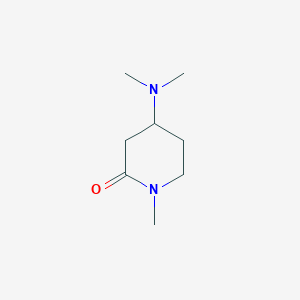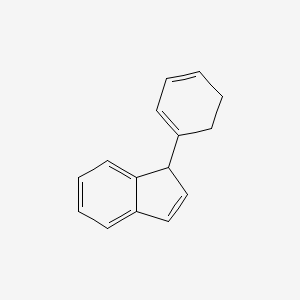
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene is an organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene moiety attached to an indene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene typically involves the reaction of cyclohexa-1,3-diene with indene under specific conditions. One common method is the Diels-Alder reaction, where cyclohexa-1,3-diene acts as a diene and indene as a dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene moiety to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring or the diene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-1,3-diene: Shares the diene moiety but lacks the indene framework.
Indene: Contains the indene structure but does not have the cyclohexa-1,3-diene moiety.
Uniqueness
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene is unique due to the combination of the cyclohexa-1,3-diene and indene structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that require the combined characteristics of both moieties.
Propiedades
Número CAS |
152956-53-1 |
|---|---|
Fórmula molecular |
C15H14 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-cyclohexa-1,3-dien-1-yl-1H-indene |
InChI |
InChI=1S/C15H14/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-2,4-6,8-11,15H,3,7H2 |
Clave InChI |
XCJISUOZCIKKJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC=C1)C2C=CC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


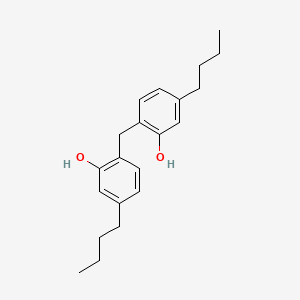
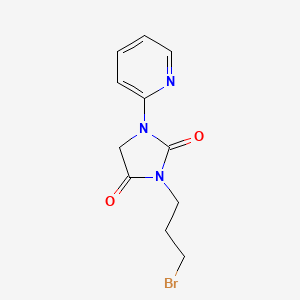
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
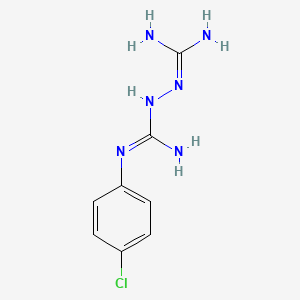
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)


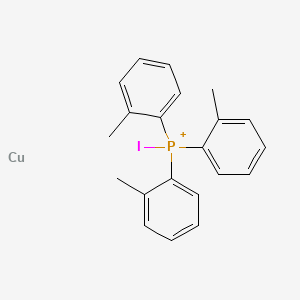
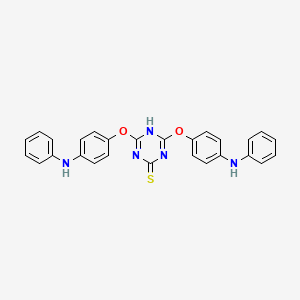
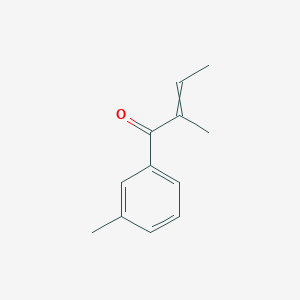
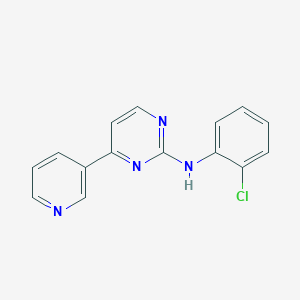
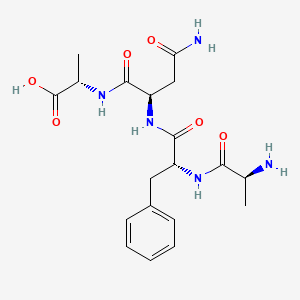
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
